molecular formula C15H17BrN4O2 B3006909 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide CAS No. 2415488-02-5

3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide

Cat. No. B3006909
CAS RN: 2415488-02-5
M. Wt: 365.231
InChI Key: JEKRMERGPQFWAD-UHFFFAOYSA-N
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Description

3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide, also known as BPCA, is a synthetic compound that has shown promising results in scientific research. BPCA is a small molecule that has been studied for its potential use in treating various diseases, including cancer and inflammation.

Mechanism Of Action

The exact mechanism of action of 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide may be able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer research, 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. In addition, 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide has been shown to have anti-inflammatory properties, which may make it a potential treatment option for diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

One advantage of using 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide in lab experiments is that it is a small molecule, which makes it easy to synthesize and study. 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide has also been shown to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it a promising candidate for targeted therapies. However, one limitation of using 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on other biological systems.

Future Directions

There are several future directions for research on 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide. One area of research is to further investigate its mechanism of action and its effects on other biological systems. Another area of research is to explore its potential use in combination with other drugs or therapies for the treatment of cancer and inflammation. Finally, research could focus on optimizing the synthesis method for 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide to improve its yield and purity.
In conclusion, 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide is a promising compound that has shown potential in scientific research for the treatment of cancer and inflammation. While there is still much to learn about its mechanism of action and effects on other biological systems, the future looks bright for 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide as a potential treatment option for these diseases.

Synthesis Methods

3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide is synthesized using a reaction between 4-bromopyrazole and 2-methoxyphenylacetic acid. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with azetidine-1-carboxamide to yield 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide. The synthesis of 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide is a multi-step process that requires careful attention to detail and precise conditions to ensure a high yield of the desired product.

Scientific Research Applications

3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide has been studied for its potential use in treating various diseases, including cancer and inflammation. In cancer research, 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide has also been studied for its anti-inflammatory properties, which may make it a potential treatment option for diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2/c1-22-14-5-3-2-4-13(14)18-15(21)19-7-11(8-19)9-20-10-12(16)6-17-20/h2-6,10-11H,7-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKRMERGPQFWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide

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